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Abstract
The kava plant (Piper methysticum), a cornerstone of Pacific Islander tradition, is a rich source

of bioactive compounds beyond its well-known kavalactones. Among these are the natural

chalcones—Flavokawain A, B, and C—which have garnered significant scientific interest for

their potent and diverse pharmacological activities.[1][2] These compounds, characterized by

their classic 1,3-diaryl-2-propen-1-one backbone, have demonstrated promising anti-cancer,

anti-inflammatory, and antioxidant properties in a multitude of preclinical studies.[1][3]

Flavokawain A, the most abundant of the three, exhibits significant anti-inflammatory effects by

modulating key signaling pathways such as NF-κB and MAPK, and induces apoptosis in

cancer cells through mitochondria-dependent mechanisms.[1][2] Flavokawain B, while noted

for being a more potent cytotoxic agent in some cancer cell lines, also displays strong anti-

inflammatory and pro-apoptotic activities, though its potential for hepatotoxicity remains a

subject of investigation.[1][4][5] Flavokawain C has also emerged as a powerful anti-cancer

agent, inducing cell cycle arrest and apoptosis in various cancer models.[1][6] This technical

guide provides an in-depth overview of the natural chalcones found in the kava plant,

summarizing their physicochemical properties, detailing their bioactivities with quantitative data,

elucidating the signaling pathways they modulate, and providing detailed experimental

protocols for their study.
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Physicochemical Properties of Kava Chalcones
(Flavokawains)
Three primary chalcones have been isolated and identified from the roots and rhizomes of the

kava plant: Flavokawain A (FKA), Flavokawain B (FKB), and Flavokawain C (FKC).[1][7] FKA is

the most abundant, constituting approximately 0.46% of kava extracts, followed by FKB

(0.015%) and FKC (0.012%).[1] All three share a 2'-hydroxy-4',6'-dimethoxychalcone

backbone, differing only in the substitution at the R-4 position of the B-ring.[1]

Property Flavokawain A Flavokawain B Flavokawain C

Molecular Formula C₁₈H₁₈O₅ C₁₇H₁₆O₄ C₁₇H₁₆O₅

Molecular Weight 314.33 g/mol 284.31 g/mol 300.31 g/mol

Physical Appearance Yellow Crystalline Yellow Crystalline Yellow Crystalline

Melting Point 111-115°C 96-98°C 185-188°C

Chemical Structure

4-methoxy-2'-hydroxy-

4',6'-

dimethoxychalcone

2'-hydroxy-4',6'-

dimethoxychalcone

4-hydroxy-2'-hydroxy-

4',6'-

dimethoxychalcone

Table 1: Summary of the physicochemical properties of Flavokawain A, B, and C.[1]

Bioactivities and Mechanisms of Action
Flavokawain A (FKA)
Flavokawain A has demonstrated significant anti-inflammatory, anti-cancer, and antioxidant

activities.

2.1.1 Anti-Inflammatory Activity

FKA effectively suppresses inflammatory responses in cellular models. In lipopolysaccharide

(LPS)-stimulated RAW 264.7 macrophages, FKA inhibits the production of nitric oxide (NO) and

prostaglandin E₂ (PGE₂) by downregulating the expression of inducible nitric oxide synthase

(iNOS) and cyclooxygenase-2 (COX-2).[1][6] This action is mediated through the inhibition of

multiple key signaling pathways.
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FKA blocks the activation of Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1),

two critical transcription factors that regulate the expression of pro-inflammatory genes.[6]

Upstream of this, FKA inhibits the phosphorylation and activation of c-Jun N-terminal kinase

(JNK) and p38 Mitogen-Activated Protein Kinase (MAPK).[1][6] It also suppresses the

expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α),

Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1][5] Furthermore, FKA's anti-inflammatory

effects have been linked to the regulation of the PI3K/Akt signaling pathway.[8]
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Fig. 1: FKA Anti-Inflammatory Signaling Pathway.
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2.1.2 Anti-Cancer Activity

FKA exhibits potent anti-cancer effects, particularly in bladder cancer models.[2] Its mechanism

is dependent on the p53 tumor suppressor status of the cancer cells. In p53 wild-type bladder

cancer cells (e.g., RT4), FKA induces a G1 phase cell cycle arrest.[9] This is achieved by

increasing the expression of cell cycle inhibitors p21 and p27, which in turn inhibits cyclin-

dependent kinase 2 (CDK2) activity.[9]

Conversely, in p53-mutant bladder cancer cells (e.g., T24), FKA induces a G2/M arrest.[9] FKA

also triggers mitochondria-dependent apoptosis in T24 cells, characterized by the loss of

mitochondrial membrane potential and the release of cytochrome c into the cytosol.[2][4] This

process is dependent on the pro-apoptotic protein Bax and involves the cleavage and

activation of caspase-9 and caspase-3, leading to PARP cleavage and programmed cell death.

[1][4] FKA also downregulates the expression of key inhibitor of apoptosis proteins (IAPs) such

as XIAP and survivin.[2][4]
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Fig. 2: FKA-Induced Apoptosis Pathway in T24 Cells.
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2.1.3 Antioxidant Activity

Both FKA and FKB activate key cellular stress response pathways. In HepG2 human

hepatocyte cells, FKA activates the transcription factor Nrf2, which upregulates the expression

of antioxidant genes like HMOX1 and GCLC, leading to a significant increase in total

glutathione levels.[4] This Nrf2 activation confers protection against oxidative stress;

pretreatment with FKA mitigates cell death induced by a subsequent challenge with hydrogen

peroxide.[4] FKA also activates Heat Shock Factor 1 (HSF1), a key regulator of the heat shock

or cellular stress response.[4]

Bioactivity (FKA) Cell Line
IC₅₀ / EC₅₀ /
Effective
Concentration

Reference

Anti-Proliferation
T24, EJ, RT4

(Bladder)

25 µg/mL caused 80-

95% inhibition
[8]

Colony Formation T24 (Bladder)
IC₅₀ ≈ 9.5 µg/mL (≈30

µM)
[4]

Nrf2 Activation HepG2 (Liver) EC₅₀ = 14.1 ± 1.3 µM [10]

Anti-Inflammation Primary Splenocytes

2-30 µM suppressed

pro-inflammatory

cytokines

[5]

Table 2: Quantitative Bioactivity Data for Flavokawain A.

Flavokawain B (FKB)
Flavokawain B is a potent cytotoxic and anti-inflammatory agent, though its bioactivity is

sometimes associated with potential hepatotoxicity.

2.2.1 Anti-Cancer Activity

FKB is cytotoxic to a broad range of cancer cell lines, including osteosarcoma, synovial

sarcoma, colon cancer, and oral squamous carcinoma.[1][11][12][13] A primary mechanism of

FKB is the induction of G2/M phase cell cycle arrest.[11][14] This is accomplished by
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decreasing the levels of key cell cycle proteins cdc2, cyclin B1, and cdc25c, while increasing

the level of the inhibitory kinase Myt1.[1][11]

FKB is a powerful inducer of apoptosis through both the extrinsic (death receptor) and intrinsic

(mitochondrial) pathways.[14][15] It activates initiator caspases-8 and -9, as well as the

executioner caspase-3/7.[11][14] FKB modulates the Bcl-2 family of proteins, down-regulating

anti-apoptotic members like Bcl-2 and survivin, while up-regulating pro-apoptotic members

such as Bax, Puma, and Fas.[11][14] This dual action leads to efficient execution of the

apoptotic program.
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Fig. 3: FKB Anti-Cancer Mechanisms.

2.2.2 Anti-Inflammatory Activity & Hepatotoxicity

Similar to FKA, FKB demonstrates anti-inflammatory properties in LPS-stimulated RAW 264.7

cells, inhibiting the production of NO, PGE₂, and TNF-α.[1] It achieves this by preventing the

degradation of the inhibitory subunit IκBα, thereby blocking the activation and nuclear

translocation of NF-κB.[1]

FKB's potential for clinical use is complicated by concerns about hepatotoxicity.[4] In HepG2

liver cells, FKB caused significant cell death with an IC₅₀ of 23.2 µM, whereas FKA was not

toxic up to 100 µM.[10] However, some argue that the concentration of FKB in typical kava

extracts is too low to cause liver injury, and that toxicity cases may be due to contamination or

other factors.[1]

Bioactivity (FKB) Cell Line
IC₅₀ / Effective
Concentration

Reference

Cytotoxicity HepG2 (Liver) IC₅₀ = 23.2 ± 0.8 µM [10]

Cytotoxicity
SYO-1 (Synovial

Sarcoma)

IC₅₀ ≈ 2.0 µg/mL (≈7

µM)
[16]

Cytotoxicity
HS-SY-II (Synovial

Sarcoma)

IC₅₀ ≈ 2.5 µg/mL (≈8.8

µM)
[16]

Anti-Proliferation KB (Oral Squamous)
5-20 µg/mL (17.6-70.4

µM)
[13]

Anti-Inflammation

(NO)

RAW 264.7

(Macrophage)
IC₅₀ = 9.8 µM [1]

Table 3: Quantitative Bioactivity Data for Flavokawain B.

Flavokawain C (FKC)
Flavokawain C has been primarily investigated for its anti-cancer properties, showing efficacy

against bladder, liver, and colon cancer cell lines.[1]
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2.3.1 Anti-Cancer Activity

In bladder cancer cells (T24, RT4, EJ), FKC induces an anti-proliferative and apoptotic state at

low micromolar concentrations.[1] In HCT 116 human colon carcinoma cells, FKC induces S-

phase cell cycle arrest and apoptosis.[17] The apoptotic mechanism involves the disruption of

the mitochondrial membrane potential, release of cytochrome c, and activation of endoplasmic

reticulum (ER) stress, evidenced by the elevation of the GADD153 protein.[17][18] FKC's

effects in HCT 116 cells are also associated with the modulation of MAPK and Akt signaling

pathways, specifically increasing the phosphorylation of ERK1/2 while reducing phosphorylated

Akt.[17]

Bioactivity (FKC) Cell Line
IC₅₀ / Effective
Concentration

Reference

Anti-Proliferation
T24, RT4, EJ

(Bladder)
IC₅₀ ≤ 17 µM [1]

Anti-Proliferation L02, HepG2 (Liver) IC₅₀ < 60 µM [1]

Cytotoxicity HCT 116 (Colon) IC₅₀ ≈ 50 µM [17]

Table 4: Quantitative Bioactivity Data for Flavokawain C.

Experimental Methodologies
The following sections provide detailed protocols for the extraction and biological evaluation of

kava chalcones, synthesized from methods reported in the scientific literature.[4][7][11][19][20]

Extraction and Isolation of Flavokawains
This protocol describes a general method for the extraction and purification of flavokawains

from dried kava root powder.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 16 Tech Support

https://www.abcam.com/en-us/technical-resources/protocols/flow-cytometry-with-propidium-iodide-staining
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.researchgate.net/publication/11530656_Kavalactones_from_Piper_methysticum_and_their_C-13_NMR_spectroscopic_analyses
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.abcam.com/en-us/technical-resources/protocols/flow-cytometry-with-propidium-iodide-staining
https://www.abcam.com/en-us/technical-resources/protocols/flow-cytometry-with-propidium-iodide-staining
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.researchgate.net/publication/355152376_Isolation_and_characterization_of_a_new_chalcone_from_the_leaves_of_Heteropyxis_natalensis
https://www.protocols.io/view/mtt-assay-protocol-eq2ly72emlx9/v1
https://pubmed.ncbi.nlm.nih.gov/11830162/
https://sites.medschool.ucsd.edu/research/moores/shared-resources/flow-cytometry/protocols/Pages/cell-cycle-with-pi.aspx
https://www.bio-rad.com/webroot/web/pdf/lsr/literature/Bulletin_6376.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15591808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dried Kava Root Powder

Maceration / Sonication
(Acetone or Ethanol)

Filtration

Rotary Evaporation

Crude Extract

Silica Gel Column Chromatography

Fraction Collection
(Hexane:Ethyl Acetate Gradient)

TLC Analysis

Monitor Fractions

Purified Flavokawains
(FKA, FKB, FKC)

Pool Fractions

Click to download full resolution via product page

Fig. 4: General Workflow for Flavokawain Extraction.
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Extraction: Macerate dried, powdered kava root (e.g., 100 g) with a suitable solvent such as

acetone or ethanol (e.g., 1 L) at room temperature for 24-48 hours with occasional agitation.

Alternatively, use sonication for 1-2 hours to enhance extraction efficiency.[7]

Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper.

Concentrate the resulting filtrate under reduced pressure using a rotary evaporator at 40°C

to yield a crude extract.

Column Chromatography: Apply the crude extract to a silica gel (60-120 mesh) column

packed in hexane.

Elution: Elute the column with a gradient of increasing polarity, starting with 100% hexane

and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl

acetate).

Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer

Chromatography (TLC) using a hexane:ethyl acetate mobile phase. Visualize spots under

UV light (254 nm).

Purification: Pool the fractions containing the compounds of interest (FKA, FKB, FKC) and

re-chromatograph if necessary to achieve high purity. Concentrate the purified fractions to

dryness to obtain the crystalline chalcones.

Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of flavokawains on cancer cell lines.[7][8]

Cell Seeding: Seed cells (e.g., T24, HCT 116, 143B) in a 96-well plate at a density of 5,000-

10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5%

CO₂.

Compound Treatment: Prepare serial dilutions of the flavokawain stock solution (dissolved in

DMSO) in culture medium. Replace the medium in the wells with 100 µL of medium

containing the desired flavokawain concentrations. Include a vehicle control (DMSO) and a

no-treatment control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
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Incubation: Incubate the plate for 4 hours at 37°C until purple formazan crystals are visible.

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to

dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker for 15

minutes.

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine

the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Western Blot Analysis
This protocol details the detection of specific proteins in cell lysates to study signaling

pathways.[15][20]

Sample Preparation: Culture and treat cells with flavokawains as required. Wash cells with

ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford protein assay.

SDS-PAGE: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat

at 95°C for 5 minutes. Load the samples onto an SDS-polyacrylamide gel and perform

electrophoresis to separate proteins by size.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane using a wet or semi-dry transfer system.

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-

Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-

specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-

NF-κB, anti-caspase-3, anti-Bax) diluted in blocking buffer overnight at 4°C with gentle

agitation.
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Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with

an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane again three times with TBST. Apply an enhanced

chemiluminescence (ECL) substrate and visualize the protein bands using a CCD imager or

X-ray film.

Cell Cycle Analysis by Propidium Iodide Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle

after treatment with flavokawains.[1][19]

Cell Treatment and Harvesting: Seed cells in 6-well plates, treat with flavokawains for the

desired time, and harvest both adherent and floating cells.

Fixation: Wash the cells with PBS and fix them by adding them dropwise into ice-cold 70%

ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS.

RNase Treatment: Resuspend the pellet in PBS containing RNase A (100 µg/mL) and

incubate for 30 minutes at 37°C to degrade RNA.

Propidium Iodide Staining: Add Propidium Iodide (PI) staining solution to a final

concentration of 50 µg/mL.

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is

measured by detecting the fluorescence of PI, allowing for the quantification of cells in the

G0/G1, S, and G2/M phases.

Conclusion and Future Directions
The natural chalcones from the kava plant—Flavokawain A, B, and C—represent a promising

class of bioactive molecules with significant therapeutic potential. Their ability to modulate

critical cellular pathways involved in inflammation and cancer positions them as valuable lead

compounds for drug development. FKA's potent anti-inflammatory and Bax-dependent pro-

apoptotic activities, FKB's broad-spectrum cytotoxicity against various cancers, and FKC's
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efficacy in colon and bladder cancer models highlight the diverse and powerful nature of these

compounds.

While preclinical data is robust, further research is necessary. Future studies should focus on

comprehensive in vivo efficacy and safety profiling, including more detailed investigations into

the hepatotoxicity concerns surrounding FKB. Elucidating the pharmacokinetic and

pharmacodynamic properties of all three flavokawains is crucial for translating these promising

laboratory findings into clinical applications. The development of synthetic analogs may also

offer opportunities to enhance potency and improve safety profiles, ultimately paving the way

for novel chalcone-based therapies for inflammatory diseases and cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Flow cytometry with PI staining | Abcam [abcam.com]

2. sigmaaldrich.com [sigmaaldrich.com]

3. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture
Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory
Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. researchgate.net [researchgate.net]

6. Optimal design for informative protocols in xenograft tumor growth inhibition experiments
in mice - PMC [pmc.ncbi.nlm.nih.gov]

7. MTT (Assay protocol [protocols.io]

8. MTT assay protocol | Abcam [abcam.com]

9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments
[experiments.springernature.com]

10. mdpi.com [mdpi.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 16 Tech Support

https://www.benchchem.com/product/b15591808?utm_src=pdf-custom-synthesis
https://www.abcam.com/en-us/technical-resources/protocols/flow-cytometry-with-propidium-iodide-staining
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/245/033/ezhil6.pdf
https://www.ncbi.nlm.nih.gov/books/NBK604961/
https://www.ncbi.nlm.nih.gov/books/NBK604961/
https://www.ncbi.nlm.nih.gov/books/NBK604961/
https://www.researchgate.net/publication/355152376_Isolation_and_characterization_of_a_new_chalcone_from_the_leaves_of_Heteropyxis_natalensis
https://www.researchgate.net/publication/349492755_Flavokawain_C_exhibits_anti-tumor_effects_on_in_vivo_HCT_116_xenograft_and_identification_of_its_apoptosis-linked_serum_biomarkers_via_proteomic_analysis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5660732/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5660732/
https://www.protocols.io/view/mtt-assay-protocol-eq2ly72emlx9/v1
https://www.abcam.com/en-us/technical-resources/protocols/mtt-assay
https://experiments.springernature.com/techniques/cytotoxicity-mtt-assay
https://experiments.springernature.com/techniques/cytotoxicity-mtt-assay
https://www.mdpi.com/1420-3049/28/22/7576
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15591808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. Kavalactones from Piper methysticum, and their 13C NMR spectroscopic analyses -
PubMed [pubmed.ncbi.nlm.nih.gov]

12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC
[pmc.ncbi.nlm.nih.gov]

13. Progress of isolation, chemical synthesis and biological activities of natural chalcones
bearing 2-hydroxy-3-methyl-3-butenyl group - PMC [pmc.ncbi.nlm.nih.gov]

14. documents.thermofisher.com [documents.thermofisher.com]

15. bosterbio.com [bosterbio.com]

16. BiTE® Xenograft Protocol [protocols.io]

17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

18. researchgate.net [researchgate.net]

19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego
Moores Cancer Center [sites.medschool.ucsd.edu]

20. bio-rad.com [bio-rad.com]

To cite this document: BenchChem. [A Technical Guide to the Bioactive Chalcones of Kava
(Piper methysticum)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15591808#natural-chalcones-from-kava-plant-and-
their-bioactivities]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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